N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Overview
Description
N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound with a unique structure that includes pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can be compared with other similar compounds, such as those containing pyridine and pyridazine rings. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct applications and effects.
List of Similar Compounds
- Compounds containing pyridine rings
- Compounds containing pyridazine rings
- Other heterocyclic compounds with similar structures
Properties
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-2-14-5-6-15(19-10-14)11-20-17(24)13-23-18(25)9-16(12-21-23)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11,13H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRULEEWECPNXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CNC(=O)CN2C(=O)C=C(C=N2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.